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Compound of Interest

Compound Name: 2-HYDROXYBENZOTHIAZOLE

Cat. No.: B105590 Get Quote

An In-depth Technical Guide to 2-Hydroxybenzothiazole: Molecular Structure, Weight, and

Properties

Introduction
2-Hydroxybenzothiazole (2-OHBT) is a heterocyclic organic compound that holds significant

interest for researchers in chemistry and drug development. It is structurally characterized by a

benzene ring fused to a thiazole ring, with a hydroxyl group substituted at the 2-position.[1] The

compound is also known by several synonyms, including 2(3H)-Benzothiazolone, 2-

Benzothiazolol, and 2-Oxobenzothiazole.[2][3]

A critical feature of 2-hydroxybenzothiazole is its existence in a tautomeric equilibrium with its

keto form, 2(3H)-benzothiazolone.[4] This equilibrium is a key determinant of its chemical

reactivity and physical properties. The compound and its derivatives are utilized in various

applications, from serving as supplements in bacterial cultures to precursors in

electropolymerization.[4] This guide provides a detailed overview of its molecular structure,

physicochemical properties, and relevant experimental considerations.

Molecular Properties and Structure
The fundamental molecular characteristics of 2-hydroxybenzothiazole are summarized below.

These identifiers are essential for substance registration, database searches, and regulatory

compliance.
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Property Value Reference

Molecular Formula C₇H₅NOS [3][5]

Molecular Weight 151.19 g/mol [5]

Monoisotopic Mass 151.009184959 Da [1]

CAS Number 934-34-9 [2]

EC Number 213-281-1 [2]

InChI Key
YEDUAINPPJYDJZ-

UHFFFAOYSA-N

Canonical SMILES C1=CC=C2C(=C1)NC(=O)S2 [6]

Tautomerism
2-Hydroxybenzothiazole predominantly exists as its more stable tautomer, 2(3H)-

benzothiazolone (the keto form), but the hydroxyl (enol) form is crucial for understanding its

reactivity.[4] The equilibrium between these two forms is a central aspect of its chemistry.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Data
The physical properties of 2-hydroxybenzothiazole are critical for its handling, storage, and

application in experimental settings.
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Property Value Reference

Appearance White to light brown powder [3]

Melting Point 137-140 °C [7]

Boiling Point >360 °C [3]

Solubility
Slightly soluble in water;

Soluble in alcohol and ether
[3][7]

pKa 10.41 [3]

LogP (Partition Coeff.) 1.76 [3]

Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the structure and purity of 2-
hydroxybenzothiazole. Below are the expected characteristics based on its functional groups.
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Spectroscopic Data Expected Characteristics

¹H NMR

Signals in the aromatic region (~7.0-8.0 ppm). A

broad singlet for the N-H proton (keto form) or

O-H proton (enol form), which is exchangeable

with D₂O.

¹³C NMR

Signals corresponding to aromatic carbons. A

characteristic signal for the carbonyl carbon

(C=O) of the keto tautomer in the range of 165-

175 ppm.[8] A signal for the C=N carbon is also

expected.[8]

FT-IR (cm⁻¹)

A broad peak for N-H stretching (keto form)

around 3100-3300 cm⁻¹. A strong C=O

stretching band for the amide group around

1680-1710 cm⁻¹.[8] C-H stretching for the

aromatic ring around 3000-3100 cm⁻¹.[8]

Mass Spectrometry

High-quality mass spectral data is available,

confirming its molecular weight and

fragmentation patterns.[9][10]

Experimental Protocols
Synthesis of Benzothiazoles (General Workflow)
While numerous methods exist for synthesizing benzothiazole derivatives, a common and

effective strategy involves the condensation of a 2-aminothiophenol with a suitable carbonyl-

containing compound, such as an aldehyde or carboxylic acid.[11][12]

2-Aminothiophenol
+ Aldehyde/Carboxylic Acid

Condensation Reaction
(Catalyst, Solvent, Heat)

Reaction Work-up
(Quenching, Extraction)

Purification
(Crystallization/Chromatography) 2-Substituted Benzothiazole

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of benzothiazoles.
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Spectroscopic Analysis: Fourier-Transform Infrared (FT-
IR) Spectroscopy
Objective: To identify the key functional groups present in a sample of 2-
hydroxybenzothiazole.

Methodology (Attenuated Total Reflectance - ATR):

Instrument Setup: Power on the FT-IR spectrometer and allow the source and detector to

stabilize.

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable

solvent (e.g., isopropanol) and allow it to evaporate completely. Record a background

spectrum of the empty crystal.

Sample Application: Place a small amount of the solid 2-hydroxybenzothiazole powder

directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Sample Scan: Acquire the infrared spectrum of the sample, typically by co-adding multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Analysis: Process the resulting spectrum (background correction, ATR correction if

necessary) and identify the characteristic absorption bands corresponding to the N-H, C=O,

and aromatic C-H functional groups.

Applications and Reactivity
2-Hydroxybenzothiazole serves as a versatile compound in various research and industrial

contexts:

Wastewater Component: It is recognized as a compound released into wastewaters during

the industrial manufacturing of 2-mercaptobenzothiazole, a common rubber vulcanization

accelerator.[4]
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Biochemical Research: It can be used as a source of carbon, nitrogen, and energy in

bacterial cultures, making it relevant for biodegradation and microbial transformation studies.

[4]

Materials Science: The compound may be used in the preparation of thin insulating polymer

films via electropolymerization.[4]

Chemical Reactivity: It undergoes oxidation reactions, which have been studied using

techniques like H₂O₂/UV and photo-assisted Fenton processes.[4] Its anodic oxidation has

also been investigated on various metal electrodes.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-HYDROXYBENZOTHIAZOLE molecular structure
and weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105590#2-hydroxybenzothiazole-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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